Nifekalant-Hydrochlorid

Übersicht

Beschreibung

Nifekalant hydrochloride is a class III antiarrhythmic agent primarily used in Japan for the treatment of arrhythmias and ventricular tachycardia . It works by increasing the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking the potassium current . This compound is particularly effective in preventing ventricular tachycardia and ventricular fibrillation .

Wissenschaftliche Forschungsanwendungen

Nifekalant hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of potassium channel blockers.

Biology: Researchers use nifekalant to investigate the role of potassium channels in cellular physiology.

Wirkmechanismus

Target of Action

Nifekalant hydrochloride primarily targets potassium channels in the heart . These channels play a crucial role in the repolarization phase of the cardiac action potential, which is essential for maintaining the heart’s normal rhythm .

Mode of Action

Nifekalant hydrochloride acts as an antagonist at potassium channels . It blocks the rapid component of the delayed rectifier potassium current (I_Kr), the transient outward potassium current, the inward rectifier potassium current, and the ATP-sensitive potassium current . By blocking these channels, Nifekalant prolongs the duration of the action potential and the effective refractory period of ventricular and atrial myocytes .

Biochemical Pathways

The primary biochemical pathway affected by Nifekalant is the cardiac action potential pathway. By blocking potassium channels, Nifekalant disrupts the normal flow of potassium ions out of cardiac cells during the repolarization phase of the action potential. This leads to a prolongation of the action potential duration and the effective refractory period .

Pharmacokinetics

The pharmacokinetics of Nifekalant can be described by a two-compartment model with first-order elimination . The population mean clearance (CL) was found to be 53.8 L/h, and the distribution volume of the central (V_c) and peripheral (V_p) compartments was 8.27 L and 45.6 L, respectively . These properties influence the bioavailability of Nifekalant, determining how quickly it is distributed throughout the body and eliminated.

Result of Action

The primary result of Nifekalant’s action is the prolongation of the QT interval on an electrocardiogram, which reflects the prolonged action potential duration in the heart’s ventricular and atrial myocytes . This can help prevent ventricular tachycardia and ventricular fibrillation .

Action Environment

The efficacy and stability of Nifekalant can be influenced by various environmental factors. For example, the drug’s effectiveness may vary depending on the patient’s specific heart condition, the presence of other medications, and individual differences in drug metabolism

Biochemische Analyse

Biochemical Properties

Nifekalant hydrochloride interacts with several cardiac K+ channels . Besides the rapid component of the delayed rectifier K+ current, Nifekalant also blocks the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K current . It does not affect the Na+ current and slowly activating delayed rectifier K+ channel, and it does not have β-adrenergic activity .

Cellular Effects

Nifekalant hydrochloride has a significant impact on various types of cells and cellular processes. It is known to prolong the QT interval, which is the main measurable drug effect . It also decreases heart rate and increases left ventricular end-diastolic pressure .

Molecular Mechanism

The molecular mechanism of Nifekalant hydrochloride involves its interaction with various K+ channels. By blocking these channels, it increases the duration of the action potential and the effective refractory period of ventricular and atrial myocytes . This blocking action is the primary mechanism through which Nifekalant hydrochloride exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nifekalant hydrochloride change over time. A population pharmacokinetic (PK)-pharmacodynamic (PD) model well described the pharmacodynamic effect (QTc interval prolongation) of Nifekalant . The Emax and EC50 from the study were 101 ms and 342 ng/mL, respectively .

Dosage Effects in Animal Models

In animal models, the effects of Nifekalant hydrochloride vary with different dosages. A study conducted on monkeys revealed that a dose of 0.3 mg/kg induced a negative lusitropic effect, recognized as a decrease in the maximal rate of reduction in left ventricular pressure and a prolonged isovolumic relaxation time .

Metabolic Pathways

Its primary mechanism of action involves the blocking of various K+ channels, which suggests that it may interact with enzymes or cofactors associated with these channels .

Transport and Distribution

The transport and distribution of Nifekalant hydrochloride within cells and tissues are described by a two-compartment model with first-order elimination . The population mean clearance (CL) was 53.8 L/h. The population mean distribution volume of the central (Vc) and peripheral (Vp) compartments was 8.27 L and 45.6 L, respectively .

Subcellular Localization

The subcellular localization of Nifekalant hydrochloride is not explicitly known. Given its mechanism of action, it is likely that it localizes to areas of the cell where K+ channels are present .

Vorbereitungsmethoden

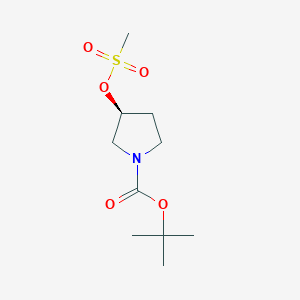

Synthetic Routes and Reaction Conditions: The preparation of nifekalant hydrochloride involves the aminolysis of 6-imino-1,3-dimethyluracil . The process includes several steps:

Aminolysis: 6-imino-1,3-dimethyluracil undergoes aminolysis to form the intermediate compound.

Coupling Reaction: The intermediate is then coupled with 2-(2-hydroxyethylamino)ethylamine.

Nitration: The resulting compound is nitrated to introduce the nitro group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods: In industrial settings, nifekalant hydrochloride is produced by dissolving the lyophilized powder in saline to make the final injection containing nifekalant 2 mg/mL . This solution is prepared within one hour before administration and stored in the dark to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions: Nifekalant hydrochloride primarily undergoes the following types of reactions:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Reduction of Nitro Group: The major product formed is the corresponding amine.

Substitution Reactions: Depending on the substituent, various derivatives of nifekalant can be synthesized.

Vergleich Mit ähnlichen Verbindungen

Amiodarone: Another class III antiarrhythmic agent used for similar indications.

Sotalol: A class III antiarrhythmic drug that also has beta-blocking properties.

Comparison:

Nifekalant vs. Amiodarone: Nifekalant is a pure potassium channel blocker, whereas amiodarone also has beta-blocking and calcium channel-blocking properties.

Nifekalant vs. Sotalol: Sotalol has both beta-blocking and potassium channel-blocking effects, making it different from nifekalant, which is a pure potassium channel blocker.

Nifekalant hydrochloride stands out due to its specificity for potassium channels and its rapid action, making it a valuable agent in the treatment of ventricular arrhythmias .

Eigenschaften

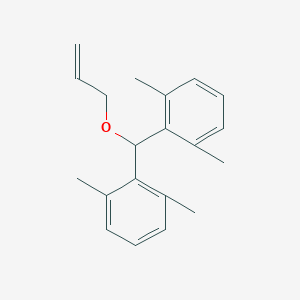

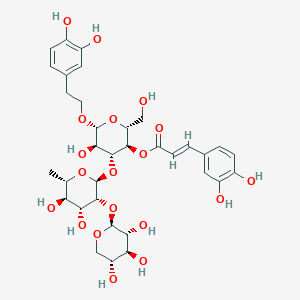

IUPAC Name |

6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O5.ClH/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29;/h5-8,14,20,25H,3-4,9-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVGGQKNWAKOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048374 | |

| Record name | Nifekalant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130656-51-8 | |

| Record name | Nifekalant hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130656-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MS 551 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130656518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifekalant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIFEKALANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPP5R0MDQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Nifekalant Hydrochloride?

A1: Nifekalant Hydrochloride primarily acts as a potassium channel blocker. [] It exhibits a relatively non-selective binding affinity for several cardiac potassium channels. []

Q2: How does Nifekalant Hydrochloride's potassium channel blocking activity translate into its antiarrhythmic effect?

A2: By blocking potassium channels, Nifekalant Hydrochloride prolongs the duration of the cardiac action potential, particularly the repolarization phase. This effectively increases the refractory period of the myocardium (both atrial and ventricular), making it less susceptible to re-entrant circuits, a common mechanism for arrhythmias. []

Q3: Does Nifekalant Hydrochloride have any other notable pharmacological effects besides potassium channel blocking?

A3: While its primary mechanism is potassium channel blockade, Nifekalant Hydrochloride has a mild positive inotropic effect, meaning it can slightly enhance the force of heart contractions. [, ] This is in contrast to some other class III antiarrhythmics that can have negative inotropic effects.

Q4: What is the molecular formula and weight of Nifekalant Hydrochloride?

A4: The molecular formula of Nifekalant Hydrochloride is C18H25N5O5 • HCl, and its molecular weight is 427.89 g/mol. []

Q5: Are there any spectroscopic data available for Nifekalant Hydrochloride?

A5: While specific spectroscopic data may vary depending on the study and the analytical technique used, multiple studies utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of Nifekalant Hydrochloride. [, ]

Q6: What is known about the stability of Nifekalant Hydrochloride under various conditions?

A6: While specific stability data might be found in pharmaceutical development literature, the research papers provided don't delve into detailed stability profiles under various conditions.

Q7: What is the primary route of administration for Nifekalant Hydrochloride?

A7: Nifekalant Hydrochloride is primarily administered intravenously. [, , , ]

Q8: What is the typical half-life of Nifekalant Hydrochloride?

A8: The half-life (t1/2) of Nifekalant Hydrochloride has been reported to be approximately 1.3 to 1.5 hours. [, ]

Q9: Is Nifekalant Hydrochloride metabolized in the body, and if so, how?

A9: While the provided papers don’t elaborate on the detailed metabolic pathways of Nifekalant Hydrochloride, they do mention that renal excretion is an important elimination route for the drug. []

Q10: How does renal function affect the pharmacokinetics of Nifekalant Hydrochloride?

A10: As renal excretion is a significant elimination pathway for Nifekalant Hydrochloride, patients with renal failure, particularly those on hemodialysis, require dose adjustments to prevent drug accumulation. [, ]

Q11: What types of cardiac arrhythmias has Nifekalant Hydrochloride been investigated for treating?

A11: Nifekalant Hydrochloride has been studied for its efficacy in treating a range of ventricular tachyarrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF), especially in life-threatening situations and when other antiarrhythmics have failed. [, , , , , , , , , , , , , , , ]

Q12: What is the efficacy of Nifekalant Hydrochloride in terminating ventricular tachycardia (VT) and ventricular fibrillation (VF)?

A12: Numerous studies highlight the efficacy of Nifekalant Hydrochloride in terminating VT and VF, including cases refractory to other treatments like lidocaine and direct current cardioversion. [, , , , , , , , , , , , , , , ]

Q13: Has Nifekalant Hydrochloride been investigated for use in specific clinical scenarios or patient populations?

A13: Yes, Nifekalant Hydrochloride has been specifically investigated in:

- Perioperative Settings: Preventing and treating VT during or after cardiac surgery, especially in patients with impaired left ventricular function. [, , ]

- Acute Coronary Syndromes: Managing life-threatening ventricular arrhythmias in patients with acute myocardial infarction. [, , ]

- Out-of-Hospital Cardiac Arrest: Used as a rescue therapy for refractory VF in out-of-hospital cardiac arrest settings. [, , , , ]

- Hemodialysis Patients: Managing ventricular arrhythmias in patients with renal failure undergoing hemodialysis. [, ]

Q14: Is Nifekalant Hydrochloride effective in patients with impaired left ventricular function?

A14: Notably, Nifekalant Hydrochloride appears to be effective in managing ventricular arrhythmias in patients with impaired left ventricular function, a population often considered high-risk and sensitive to the negative inotropic effects of some antiarrhythmics. [, , ]

Q15: Are there any known instances of Nifekalant Hydrochloride resistance?

A15: While Nifekalant Hydrochloride is effective in many cases, some patients do not respond to the treatment. This resistance has been observed particularly in patients with chronic structural heart disease who may have already received other antiarrhythmic medications. []

Q16: What are the potential adverse effects associated with Nifekalant Hydrochloride?

A16: The most notable adverse effect of Nifekalant Hydrochloride is QT interval prolongation, which can potentially lead to a dangerous arrhythmia called Torsades de Pointes. [, , , , , ] This risk necessitates careful monitoring of the QT interval, especially during continuous infusion and dose adjustments.

Q17: Are there any factors that might increase the risk of Nifekalant Hydrochloride-induced Torsades de Pointes?

A17: Several factors might increase the risk of Torsades de Pointes, including:

- High Doses: Excessive doses of Nifekalant Hydrochloride can significantly prolong the QT interval, increasing susceptibility to Torsades de Pointes. [, ]

- Electrolyte Imbalances: Conditions like hypokalemia (low potassium levels) can exacerbate QT prolongation and increase the risk of Torsades de Pointes. []

- Concomitant Medications: Co-administration of other drugs that prolong the QT interval can have additive effects and increase the risk of Torsades de Pointes. []

- Bradycardia: Patients with a slow heart rate might be more susceptible to the proarrhythmic effects of Nifekalant Hydrochloride. []

Q18: What analytical techniques are commonly employed to determine Nifekalant Hydrochloride concentrations in biological samples?

A18: High-performance liquid chromatography (HPLC) with UV detection is frequently used to measure Nifekalant Hydrochloride concentrations in plasma. [, , ] This method allows for sensitive and specific quantification of the drug for pharmacokinetic studies and therapeutic drug monitoring.

Q19: Are there any specific considerations or challenges in the analytical methods used for Nifekalant Hydrochloride?

A19: Developing a reliable and accurate HPLC method requires careful optimization of several parameters, including:- Extraction Efficiency: Ensuring efficient extraction of Nifekalant Hydrochloride from the biological matrix (like plasma) is crucial for accurate quantification. []- Chromatographic Separation: Choosing an appropriate HPLC column and mobile phase composition is essential to separate Nifekalant Hydrochloride from other components in the sample, including metabolites and endogenous substances. [, , , ]- Detection Sensitivity: The method should be sensitive enough to detect Nifekalant Hydrochloride at clinically relevant concentrations. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)

![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)